Einecs 235-819-4

Flame retardancy Rigid polyurethane foam Intumescent additives

Engineers and formulators require an intumescent additive that activates at ~220°C without halogens or metal corrosion. This sulfuric acid-intercalated graphite (EG) solves both: expansion ratio 200-400 mL/g ensures 3-5 wt% generates a worm-like char barrier. - In PA6 at 15 wt%: LOI 32 vol% (vs APP 24.5 vol%). UL94 V-0 at ≥25 wt% in rigid foams. - In HDPE at 60 wt%: Thermal conductivity 13.41 W/m·K (60% above flake graphite). - Low-sulfur grades (≤1,700 ppm S) available for steel flange contact.

Molecular Formula CH6O4S
Molecular Weight 114.12 g/mol
CAS No. 12777-87-6
Cat. No. B10854509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 235-819-4
CAS12777-87-6
Molecular FormulaCH6O4S
Molecular Weight114.12 g/mol
Structural Identifiers
SMILESC.OS(=O)(=O)O
InChIInChI=1S/CH4.H2O4S/c;1-5(2,3)4/h1H4;(H2,1,2,3,4)
InChIKeyLRPCLTPZMUIPFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfuric Acid–Graphite Intercalation Compound: Industrial Identity and Procurement Overview


The substance identified by EINECS 235-819-4 and CAS 12777-87-6 is sulfuric acid–intercalated graphite, commonly designated as expandable graphite (EG), graphite bisulfate, or sulfuric acid–treated graphite [1]. It belongs to the class of acceptor-type graphite intercalation compounds (GICs) wherein H₂SO₄ and HSO₄⁻ species occupy the galleries between intact graphene layers, imparting the capacity for rapid, multi-hundred‑fold volume expansion upon thermal triggering [2]. With a EU‑REACH registered tonnage band of ≥1 000 to <10 000 tonnes per annum, this compound is a high‑volume industrial intermediate serving the flame‑retardant, thermal‑management, flexible‑graphite‑sheet, and electrochemical sectors [1].

Chemistry Sulfuric acid–intercalated expandable graphite (acceptor-type GIC); H₂SO₄/HSO₄⁻ in graphite galleries.
Expansion 200–400 mL·g⁻¹ volume expansion; onset ≈220 °C for intumescent activation.
Multifunction Combines intumescent flame retardancy with enhanced thermal/electrical conductivity.
Grades Standard sulfur (~3–4 wt%) or low-sulfur (≤0.17 wt%) for metal-contact applications.

Why Generic Graphite or Alternative Flame Retardants Cannot Replace Sulfuric Acid–Graphite Intercalation Compound


The functional performance of expandable graphite is governed not by the carbon scaffold alone but by the specific intercalant chemistry (here H₂SO₄/HSO₄⁻), the resulting oxidation state of the graphene planes, and the microstructural distribution of intercalated versus graphite‑oxide‑like domains [1]. Substituting an H₂SO₄‑based EG for non‑expandable flake graphite eliminates intumescent char formation and can increase the peak heat release rate from below the detection limit to 193 kW m⁻² in the same polyamide 6 matrix [1]. Replacing sulfuric‑acid EG with a phosphorus‑intercalated variant or ammonium polyphosphate can alter the ratio of physical to chemical intumescence, change the smoke‑suppression profile, and modify corrosion behavior in metal‑contact sealing applications [2].

Non-expandable graphite
Replacing H₂SO₄‑EG with non-expandable flake graphite may eliminate intumescent char formation, potentially raising peak heat release rates in polymer composites.
Alternative intercalants / APP
Phosphorus‑intercalated EG or ammonium polyphosphate can shift the physical‑to‑chemical intumescence balance and alter smoke‑suppression profiles; char morphology may differ.
Sulfur‑related corrosion
Standard‑sulfur EG (3–4 wt% S) may accelerate metal corrosion in gasket/sealing service; low‑sulfur or sulfur‑free grades are advisable for metal‑contact applications.

Comparative Performance Evidence for Sulfuric Acid–Graphite Intercalation Compound


Limiting Oxygen Index in Rigid Polyurethane Foam

In a direct head‑to‑head evaluation within rigid polyurethane foam (RPUF), a sulfuric‑acid‑based expandable graphite (EG) yielded a limiting oxygen index (LOI) of 32 vol % at 15 wt % loading, compared with 24.5 vol % for ammonium polyphosphate (APP) at the identical 15 wt % loading [1]. The 7.5‑percentage‑point absolute increase represents a 30.6 % relative improvement, demonstrating that the physical intumescence mechanism of sulfuric‑acid EG substantially outperforms the chemical intumescence of APP in this application.

Limiting Oxygen Index
Head-to-head
EG: 32 vol% vs. APP: 24.5 vol% at 15 wt% loading
Reported higher LOI supports halogen-free rigid PU foam selection.
Rigid PU foam, ISO 4589‑2; 15 wt% additive.
Flame retardancy Rigid polyurethane foam Intumescent additives

Peak Heat Release Rate Suppression in Polyamide Composites

In highly filled polyamide 6 (PA6) composites tested by cone calorimetry, a formulation containing 70 wt % non‑expandable graphite (G) showed a peak heat release rate (pHRR) of 193 kW m⁻². Partial replacement with sulfuric‑acid‑intercalated expandable graphite (20 wt % EG / 50 wt % G) reduced the pHRR to below the instrument detection limit—no measurable heat development was recorded [1]. This represents a near‑total suppression of the primary fire hazard parameter, attributable to the intumescent worm‑like char formed exclusively by the EG fraction.

Peak Heat Release Rate
Head-to-head
EG hybrid: < detection limit vs. non‑expandable graphite: 193 kW·m⁻²
Supports intumescent char barrier efficiency in PA6 composites.
Cone calorimeter, 50 kW·m⁻²; PA6, 20 wt% EG/50 wt% G.
Cone calorimetry Polyamide 6 composites Intumescent fire barrier

Thermal Conductivity Enhancement in Polyethylene Composites

High‑density polyethylene (HDPE) composites loaded with 60 wt % sulfuric‑acid‑based expandable graphite (EG) achieved a thermal conductivity of 13.41 W m⁻¹ K⁻¹ measured by the hot‑disk method. An identically processed HDPE composite with 60 wt % non‑expandable flake graphite (FG) reached only approximately 8.36 W m⁻¹ K⁻¹, a 60.4 % lower value [1]. The in‑situ exfoliation of EG during melt blending creates more effective percolating conductive pathways than FG at equivalent loading.

Thermal Conductivity
Head-to-head
EG: 13.41 W·m⁻¹·K⁻¹ vs. flake graphite: 8.36 (+60.4%)
Reported higher through‑plane conductivity at equal loading.
HDPE, 60 wt% filler; hot‑disk method.
Thermal interface materials High‑density polyethylene composites Conductive filler selection

Expansion Volume and Onset Temperature Benchmarking

Commercial sulfuric‑acid‑intercalated expandable graphite grades exhibit expansion onset temperatures of approximately 220 °C and achieve expansion volumes of 200–400 mL g⁻¹ upon rapid heating [1]. A representative commercial grade (GS‑3570) provides an expansion ratio of 290:1 cc g⁻¹ with 95.35 % expanded carbon, 3.02 % sulfur, and a controlled surface pH of 6.94 [2]. By comparison, sulfur‑free expandable graphite prepared via H₂O₂/KMnO₄/nitric acid routes generally yields expansion volumes in the range of 230–280 mL g⁻¹ and often requires higher onset temperatures or more aggressive oxidation conditions [3]. The H₂SO₄‑based route thus offers the highest commercially established expansion ratios within a favorable 200–300 °C onset window.

Expansion Benchmark
Cross-study
200–400 mL·g⁻¹; onset ~220 °C; commercial grade 290:1 cc·g⁻¹
H₂SO₄‑EG achieves highest reported expansion volume among common grades.
Expansion by rapid heating to 900–1000 °C; onset by TGA/DSC.
Intumescent fire protection Expanded graphite precursor Fire‑stop additive specification

Electrical Resistivity Reduction and Conductive Multifunctionality

Electrochemical intercalation of sulfuric acid into graphite induces a large, sustained decrease in in‑plane electrical resistivity, with the lowest values observed at stage 8 to stage 5 formation, persisting nearly constant through to stage 1 [1]. While the precise resistivity change is host‑graphite‑dependent, the intercalation reaction effectively increases the free‑carrier (hole) density in the π‑band by removing electrons from the graphene layers [2]. This is a class‑level property of acceptor‑type GICs: graphite nitrate and graphite sulfate both exhibit enhanced conductivity, but only the sulfate system combines this with industrially scalable, low‑cost wet‑chemical processing based on H₂SO₄—the most economical mineral acid intercalant available at tonnage scale [1].

In‑Plane Resistivity
Class-level
Order‑of‑magnitude decrease reported for acceptor‑type GICs
Enables combined conductivity and flame retardancy; data to verify per grade.
Host‑graphite dependent; galvanostatic intercalation in 18 M H₂SO₄.
Electrically conductive filler Graphite intercalation compound conductivity Multifunctional polymer additives

Residual Sulfur Content and Metal-Contact Corrosion Trade-Off

Traditional sulfuric‑acid‑based expandable graphite retains residual sulfur in the range of 3–4 wt %, which can cause accelerated corrosion of metal surfaces when the expanded graphite is used in gaskets, packings, or other sealing components in contact with steel, copper, or aluminum [1]. A commercial example (GS‑3570) shows 3.02 wt % sulfur [2]. Post‑treatment processes can reduce total sulfur to ≤1 700 ppm (≤0.17 wt %), eliminating the harmful corrosive effect while preserving the expansion performance . This is a critical procurement parameter: for sealing applications requiring low corrosion, a phosphorus‑treated or otherwise desulfurized grade of the same CAS 12777-87-6 chemistry is preferred; for fire‑stop applications where metal contact is absent, standard sulfur levels are acceptable and more economical.

Residual Sulfur Content
Cross-study
Standard: 3–4 wt% S; low‑sulfur grade: ≤0.17 wt% S
Sulfur level determines metal‑contact corrosion risk; grade selection matters.
Desulfurization available; gasket vs. fire‑stop application context.
Corrosion in sealing applications Sulfur content specification Flexible graphite gasket materials

Procurement-Relevant Application Scenarios for Sulfuric Acid–Graphite Intercalation Compound


Halogen-Free Flame-Retardant Rigid Polyurethane Foams

Where building codes or appliance standards demand LOI values above 30 vol % without halogenated additives, sulfuric‑acid EG at 15 wt % loading delivers 32 vol % LOI, outperforming ammonium polyphosphate (24.5 vol %) by a margin sufficient to meet stringent classifications [1]. The physical intumescence mechanism generates a stable worm‑like char that insulates the underlying foam, enabling V‑0 ratings in UL‑94 vertical burning tests at EG loadings ≥25 wt % in rigid foam systems [2].

Thermally Conductive Flame-Retardant Polymer Compounds

For polyamide‑6 or HDPE‑based components requiring simultaneous heat dissipation (>10 W m⁻¹ K⁻¹) and fire resistance, the dual functionality of sulfuric‑acid EG is unmatched by non‑expandable graphite or APP alone. A 20 wt % EG / 50 wt % G hybrid filler in PA6 entirely suppresses measurable peak heat release while maintaining high thermal conductivity [1]. In HDPE, 60 wt % EG yields 13.41 W m⁻¹ K⁻¹, a 60 % improvement over flake graphite [3].

Flexible Graphite Sheet and Gasket Production

Expanded graphite sheets manufactured from sulfuric‑acid EG are the industry standard for high‑temperature gaskets and packings in chemical and petrochemical plants. When metal corrosion is a concern, procurement should specify phosphorus‑treated or low‑sulfur grades (≤1 700 ppm S) of the same CAS 12777‑87‑6 to prevent galvanic attack on steel flanges while retaining the full expansion volume and mechanical interlocking properties of the H₂SO₄‑based precursor .

Intumescent Fire-Stop Sealants and Coatings

The expansion ratio of 200–400 mL g⁻¹ for sulfuric‑acid EG means that as little as 3–5 wt % additive in a sealant or coating formulation can generate a sufficient intumescent char barrier to block flame and smoke propagation through construction joints and cable penetrations. The onset temperature of ~220 °C ensures activation before the structural steel or polymer substrate reaches critical failure temperature, while the non‑toxic, halogen‑free decomposition profile meets smoke‑toxicity requirements for occupied spaces [2].

Application
Selection Property
Validation Focus
Halogen‑free rigid PU foam flame retardancy
Intumescent char expansion volume
LOI ≥30 vol%, UL‑94 V‑0 rating
Thermally conductive, flame‑retardant polymer compounds
Dual thermal conductivity + intumescence
Through‑plane conductivity, cone calorimetry pHRR
High‑temperature gaskets and packings
Low‑sulfur grade (≤0.17 wt% S)
Corrosion resistance in metal contact, expansion integrity
Intumescent fire‑stop sealants and coatings
High expansion ratio (200–400 mL/g), low onset temp.
Char barrier coverage per mass, smoke toxicity compliance
Quote Request

Request a Quote for Einecs 235-819-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.